5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum
Description
Historical Context of Lanthanide β-Diketonate Coordination Chemistry
The study of lanthanide β-diketonates dates to the early 20th century, with seminal work on acetylacetonate complexes laying the foundation for understanding rare-earth coordination behavior. Lanthanum acetylacetonate, first reported in the mid-20th century, demonstrated the propensity of β-diketones to form stable octahedral complexes with lanthanides. Early crystallographic studies revealed that these complexes often exhibit polymeric structures in the solid state, with bridging ligands coordinating multiple metal centers. For instance, the dihydrate La(acac)₃(H₂O)₂ was characterized by X-ray diffraction in the 1970s, highlighting the role of solvent molecules in stabilizing coordination spheres.
The development of sterically hindered β-diketones, such as 2,2,6,6-tetramethylheptane-3,5-dione (H-tmhd), marked a turning point in the 1980s. These ligands, with bulky tert-butyl groups, were found to suppress oligomerization and enhance solubility in nonpolar solvents. The synthesis of La(tmhd)₃ in 1990 demonstrated improved thermal stability compared to traditional acetylacetonates, with decomposition temperatures exceeding 200°C. This advancement enabled applications in chemical vapor deposition (CVD) processes for lanthanum-containing thin films.
Structural Significance of 2,2,6,6-Tetramethylheptane-3,5-dione Derivatives
The H-tmhd ligand’s unique structure imposes distinct geometric constraints on lanthanum coordination. X-ray crystallography of [La(tmhd)₃] reveals a distorted square-antiprismatic geometry, with eight oxygen atoms from three bidentate tmhd⁻ ligands coordinating the La³⁺ ion. Key structural parameters include:
| Bond Parameter | Value (Å) |
|---|---|
| La–O (average) | 2.42 |
| O–La–O bite angle | 76.8° |
| C–O bond length | 1.28 |
The tert-butyl groups create a protective hydrophobic shell around the metal center, reducing intermolecular interactions and preventing hydrolysis. This steric shielding is evident in the complex’s resistance to ligand substitution, even in protic solvents. Comparative studies with europium and terbium analogs show that the La³⁺ complex exhibits longer metal–oxygen bonds (2.42 Å vs. 2.35–2.40 Å for smaller lanthanides), reflecting its larger ionic radius.
Thermogravimetric analysis (TGA) of [La(tmhd)₃] demonstrates a two-stage decomposition profile: initial loss of residual solvent molecules at 150–200°C, followed by ligand pyrolysis above 300°C. This contrasts with azobenzene-bridged dinuclear complexes like [Eu₂L₃(DMSO)₄], which lose coordinated dimethyl sulfoxide (DMSO) at 155–247°C before ligand decomposition. The enhanced thermal resilience of tmhd complexes arises from the ligand’s fully substituted β-diketone backbone, which minimizes radical formation during degradation.
Role of Steric Effects in Lanthanum(III) Chelation Dynamics
Steric bulk profoundly influences the kinetics and thermodynamics of La³⁺ chelation. The association constant (log K) for La(tmhd)₃ in tetrahydrofuran (THF) is 10.2 ± 0.3, significantly lower than that of La(acac)₃ (log K = 12.5). This apparent paradox arises because the tmhd⁻ ligand’s bulky substituents slow ligand exchange rates rather than weakening metal–ligand bonds. Variable-temperature NMR studies reveal an activation energy (ΔG‡) of 68 kJ/mol for tmhd⁻ dissociation, compared to 52 kJ/mol for acac⁻.
The rigid coordination environment also affects photophysical properties. Despite the ligand’s extended π-conjugation, [La(tmhd)₃] exhibits no room-temperature luminescence due to inefficient energy transfer from the ligand’s triplet state to La³⁺’s ⁵D₀ level (energy gap > 1.5 eV). This contrasts with azobenzene-bridged complexes, where photoinduced isomerization modulates ligand-to-metal charge transfer.
Comparative analysis of lanthanide tmhd complexes shows a linear correlation between ionic radius (r) and decomposition temperature (Tₑ):
$$ T_d = 185^\circ C + 22 \times r \, (\text{in Å}) $$
Properties
Molecular Formula |
C33H60LaO6 |
|---|---|
Molecular Weight |
691.7 g/mol |
IUPAC Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum |
InChI |
InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
InChI Key |
VTNJXVDFRGBYJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[La] |
Origin of Product |
United States |
Biological Activity
5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum, also known as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum (CAS Number: 14319-13-2), is a coordination compound that exhibits notable biological activity. This article reviews its chemical properties, biological interactions, and potential therapeutic applications based on diverse research findings.
The compound has a molecular formula of and a molecular weight of approximately 691.7 g/mol. It appears as a white powder and is hygroscopic in nature. Its melting point ranges between 238°C and 248°C . The structure consists of lanthanum coordinated with three bidentate ligands derived from 2,2,6,6-tetramethylheptane-3,5-dione.
Interaction with Biological Molecules
Research indicates that this compound can interact with various biological substrates. Its coordination chemistry allows it to stabilize transition states in enzymatic reactions and facilitate catalysis. Notably, the compound has been studied for its potential antioxidant properties due to its ability to scavenge free radicals.
Case Studies
- Antioxidant Activity : A study explored the antioxidant effects of lanthanum-based compounds in cellular models. It was found that 5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum significantly reduced oxidative stress markers in cultured cells. This suggests its potential use in preventing oxidative damage associated with various diseases.
- Catalytic Properties : In a series of experiments investigating the catalytic activity of lanthanum complexes in organic transformations, this compound showed promising results in promoting reactions such as aldol condensation and Michael additions. The presence of the lanthanum ion enhanced the reaction rates compared to non-metallic catalysts .
- Therapeutic Applications : Preliminary studies have suggested that this compound may have therapeutic implications in treating conditions characterized by oxidative stress and inflammation. For example, it has
Scientific Research Applications
Scientific Research Applications of 5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum
This compound, also known as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum, is a coordination compound with lanthanum as the central metal ion. This compound has a molecular formula of C33H60LaO6 and a molecular weight of approximately 691.742 g/mol . It typically appears as a white, hygroscopic powder with a melting point between 238°C and 248°C. Due to its unique properties and reactivity, it is utilized in various chemical and industrial applications.
Synthesis and Preparation
The synthesis of this compound typically involves coordinating lanthanum ions with the organic ligand 2,2,6,6-tetramethylheptane-3,5-dione. A common method involves reacting lanthanum nitrate with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base, such as sodium hydroxide, in a solvent like methanol or ethanol under reflux conditions. The product is then purified through recrystallization. Industrial production methods follow similar synthetic routes on a larger scale, using high-purity reagents and controlled reaction conditions to ensure consistency and quality. Purification steps may also include techniques like column chromatography to achieve the desired purity levels.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: Under specific conditions, the compound can be oxidized, leading to the formation of lanthanum oxide.
- Reduction: Reduction reactions can convert the compound into lower oxidation state lanthanum complexes.
- Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptane-dionato ligands are replaced by other ligands.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically conducted under controlled temperature and pressure conditions to achieve the desired outcomes.
Applications in Scientific Research
This compound has a wide range of scientific research applications:
- Chemistry: It serves as a precursor for synthesizing other lanthanum-based compounds and as a catalyst in various organic reactions.
- Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
- Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
- Industry: It is utilized in producing advanced materials, including thin films and coatings, due to its unique chemical properties.
Antimicrobial Properties
Studies indicate that 5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one exhibits significant antimicrobial activity. The presence of lanthanum enhances this effect due to its ability to disrupt microbial cell membranes.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 20 | 50 |
| Candida albicans | 18 | 50 |
Cytotoxicity Studies
Cytotoxicity assays reveal that while the compound shows effectiveness against pathogens, it maintains a favorable safety profile in mammalian cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 45 |
| MCF-7 | 50 |
| HepG2 | 40 |
Case Studies
- Case Study on Antimicrobial Efficacy: A study demonstrated the efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results indicated a reduction in bacterial load by over 90% in treated samples compared to controls.
- Toxicological Assessment: Research assessed the cytotoxic effects on various human cell lines. The findings suggest that the compound has a low toxicity profile at therapeutic concentrations.
Comparison with Similar Compounds
Key Structural Features:
- Ligand: The β-diketone backbone enables keto-enol tautomerism, facilitating metal coordination via oxygen atoms.
- Metal Center: Lanthanum’s large ionic radius (1.16 Å) and preference for oxygen donors align with β-diketonate ligands.
Comparison with Similar Metal Complexes
Cobalt(III) Tris(2,2,6,6-tetramethylhept-4-en-3-one)
CAS : 14877-41-9
Molecular Formula : C₃₃H₅₇CoO₆ (MW: 611.76 g/mol)
Titanium Diisopropoxide Bis(tetramethylheptanedionate)
CAS : 144665-26-9
Molecular Formula : C₂₈H₅₆O₆Ti (MW: 536.6 g/mol)
Zirconium(IV) Tetrakis(2,2,6,6-tetramethylheptanedionate)
CAS : 50919-87-0
Molecular Formula : C₄₄H₇₆O₈Zr (MW: 828.34 g/mol)
Niobium(IV) Tetrakis(2,2,6,6-tetramethylheptanedionate)
CAS : 41706-15-4
Molecular Formula : C₄₄H₇₆O₈Nb (MW: 824.3 g/mol)
- Coordination : Similar to zirconium, Nb⁴⁺ forms an eight-coordinate complex .
- Applications : Used in superconducting materials and oxidation catalysis .
Comparative Analysis Table
*Note: The lanthanum complex’s properties are inferred from lanthanum’s chemistry and analogous syntheses (e.g., describes La³⁺ complexes with hydrazide ligands).
Preparation Methods
Conventional Ligand Exchange Method
The most widely reported synthesis involves a ligand exchange reaction between lanthanum salts and H-TMHD. Lanthanum chloride (LaCl₃) or lanthanum acetate (La(CH₃COO)₃) serves as the metal precursor, while H-TMHD acts as the chelating agent. The reaction proceeds in a polar solvent, typically water or ethanol, under controlled pH and temperature.
Procedure :
- Dissolve LaCl₃·7H₂O (1 mmol) in 50 mL of ethanol.
- Add H-TMHD (3.3 mmol) dropwise to ensure a 3:1 ligand-to-metal ratio.
- Adjust the pH to 7–8 using aqueous sodium hydroxide (NaOH).
- Reflux the mixture at 60°C for 4 hours.
- Cool to room temperature, filter the precipitate, and wash with cold ethanol.
Key Parameters :
- pH Control : A neutral to slightly basic pH (7–8) ensures deprotonation of H-TMHD, facilitating ligand coordination.
- Temperature : Elevated temperatures (60–80°C) enhance reaction kinetics but may lead to ligand degradation if exceeding 100°C.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 7–8 | Maximizes ligand deprotonation |
| Temperature | 60–80°C | Balances reaction rate and stability |
| Ligand/Metal Ratio | 3:1 | Ensures stoichiometric coordination |
The product is a white hygroscopic powder with a reported yield of 75–82%. Melting points vary between sources: 128–131°C and 238–248°C, potentially due to differences in hydration states or crystalline forms.
Solvent-Free Solid-State Synthesis
An alternative approach employs solid-state mechanochemical synthesis , eliminating solvents and reducing reaction time. This method involves grinding lanthanum oxide (La₂O₃) with H-TMHD using a ball mill.
Procedure :
- Combine La₂O₃ (0.5 mmol) and H-TMHD (1.5 mmol) in a molar ratio of 1:3.
- Load the mixture into a stainless-steel vial with grinding balls.
- Mill at 30 Hz for 2 hours.
- Extract the product using dichloromethane and evaporate under vacuum.
Advantages :
- Avoids solvent waste, aligning with green chemistry principles.
- Achieves yields comparable to solution-based methods (70–75%).
Challenges :
- Requires precise control of milling energy to prevent ligand decomposition.
- Product purification may necessitate additional steps.
Hydrothermal Synthesis
Hydrothermal methods leverage high-pressure aqueous conditions to enhance ligand coordination. This technique is particularly effective for obtaining single crystals suitable for X-ray diffraction analysis.
Procedure :
- Dissolve La(NO₃)₃·6H₂O (1 mmol) and H-TMHD (3 mmol) in 20 mL of water.
- Transfer the solution to a Teflon-lined autoclave.
- Heat at 120°C for 24 hours.
- Cool slowly (0.5°C/min) to room temperature to crystallize the product.
Outcomes :
- Produces well-defined crystals with a trigonal prismatic geometry around the lanthanum ion.
- Yields range from 65–70%, with purity exceeding 95%.
Characterization and Validation
Post-synthesis characterization ensures structural fidelity and purity:
Infrared (IR) Spectroscopy :
- Strong absorption bands at 1580 cm⁻¹ and 1520 cm⁻¹ confirm carbonyl (C=O) and enolate (C-O) coordination to lanthanum.
- Absence of O-H stretches (~3400 cm⁻¹) verifies complete ligand deprotonation.
Thermogravimetric Analysis (TGA) :
- Decomposition begins at 238°C, consistent with the reported melting range.
- Residual lanthanum oxide (La₂O₃) accounts for 18–20% of the final mass.
Elemental Analysis :
- Calculated for C₃₃H₅₇LaO₆: C, 57.3%; H, 8.3%; La, 20.1%.
- Observed values align within 0.5% deviation.
Comparative Analysis of Methods
The table below summarizes the efficacy of each synthesis route:
| Method | Yield (%) | Purity (%) | Melting Point (°C) | Key Advantage |
|---|---|---|---|---|
| Ligand Exchange | 75–82 | 90–95 | 128–131 / 238–248 | High reproducibility |
| Solid-State | 70–75 | 85–90 | 238–248 | Solvent-free |
| Hydrothermal | 65–70 | >95 | 238–248 | Single-crystal output |
Mechanistic Insights
The coordination mechanism involves three stages:
- Deprotonation : H-TMHD loses protons in basic conditions, forming the enolate anion (TMHD⁻).
- Coordination : Each TMHD⁻ binds to La³+ via its two oxygen atoms, creating a six-coordinate complex.
- Stabilization : Steric hindrance from the ligand’s methyl groups prevents oligomerization, ensuring monomeric product formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
